![molecular formula C11H9ClFNO2S2 B545142 5-chloro-N-(4-fluorobenzyl)thiophene-2-sulfonamide](/img/structure/B545142.png)
5-chloro-N-(4-fluorobenzyl)thiophene-2-sulfonamide
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Overview
Description
TH-4 is a narrow spectrum antimicrobial agent for control of Campylobacter.
Scientific Research Applications
Anticonvulsant and Cerebrovasodilatation Activities :
- A study described the synthesis and anticonvulsant activities of various thiophene-2-sulfonamides, including analogs with chloro and fluoro substituents. One analog, 5-[(4-fluorophenyl)sulfonyl]thiophene-2-sulfonamide, exhibited notable anticonvulsant activity and selectively increased cerebral blood flow in animals without significant diuresis (Barnish et al., 1981).
Synthetic Strategies :
- Research focused on the synthesis of phenoxy substituted 4-chloro-N-(aryl/alkyl)thiophene-2-sulfonamides, utilizing a PMB protection/deprotection strategy. This method allowed for efficient synthesis and high yields, indicating the versatility of thiophene-2-sulfonamide derivatives in chemical synthesis (Williams et al., 2010).
Antimicrobial Properties :
- A series of novel sulfonamides, including derivatives containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffolds, were synthesized and evaluated for antimicrobial activity. Some derivatives demonstrated significant activity against various bacterial strains, including Mycobacterium kansasii (Krátký et al., 2012).
Tumor-Associated Isozyme Inhibition :
- Studies on halogenated sulfonamides for the inhibition of tumor-associated isozyme carbonic anhydrase IX revealed potent inhibitors among both simple aromatic and heterocyclic compounds, suggesting potential applications in antitumor therapies (Ilies et al., 2003).
Thromboxane Receptor Antagonism :
- Research on a scalable synthesis strategy for thromboxane receptor antagonists described the preparation of compounds such as 3-{3-[2-(4-chlorobenzenesulfonamido)ethyl]-5-(4-fluorobenzyl)phenyl}propionic acid, highlighting the utility of thiophene-2-sulfonamides in medicinal chemistry (W. and Mason, 1998).
Quantum Mechanical Studies and Light Harvesting Properties :
- A study investigated the energetically stable conformations of organic compounds, including 2-(4-fluorobenzyl)-5-(2,4-dinitrophenylsulfonamido)benzoxazole, for potential applications in the design of novel inhibitor molecules and light-harvesting devices (Mary et al., 2019).
properties
Product Name |
5-chloro-N-(4-fluorobenzyl)thiophene-2-sulfonamide |
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Molecular Formula |
C11H9ClFNO2S2 |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
5-chloro-N-[(4-fluorophenyl)methyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H9ClFNO2S2/c12-10-5-6-11(17-10)18(15,16)14-7-8-1-3-9(13)4-2-8/h1-6,14H,7H2 |
InChI Key |
ZNPLATXSNFHJOE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(S2)Cl)F |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(S2)Cl)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
TH4; TH 4; TH-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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